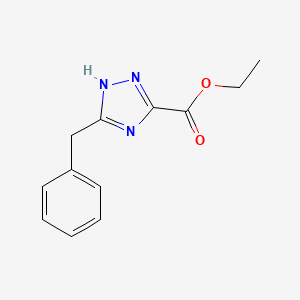

ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-13-10(14-15-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYNKUMTNKZJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648430-85-7 | |

| Record name | ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Benzyl-1H-1,2,4-triazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is predicated on the well-established cyclocondensation reaction between phenylacetohydrazide and ethyl 2-ethoxy-2-iminoacetate hydrochloride. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and requisite analytical characterization. The content is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, aiming to provide a practical and scientifically rigorous resource.

Introduction and Strategic Importance

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide spectrum of therapeutic applications, including antifungal, antiviral, and anticancer properties. The strategic incorporation of a benzyl group at the 5-position and an ethyl carboxylate at the 3-position of the triazole ring yields this compound, a versatile intermediate amenable to further functionalization. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the benzyl group can be modified to modulate lipophilicity and target engagement. A reliable and scalable synthesis of this compound is therefore of significant interest to the drug development community.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic disconnection of the target molecule points towards two primary building blocks: a C2-N1 synthon derived from phenylacetic acid and an N4-C5-C3 synthon bearing the ethyl carboxylate group.

Caption: Retrosynthetic analysis of the target molecule.

The chosen forward synthesis, therefore, involves the cyclocondensation of phenylacetohydrazide with ethyl 2-ethoxy-2-iminoacetate. This method is advantageous due to the commercial availability and straightforward preparation of the starting materials, as well as the generally high yields and clean reaction profiles reported for analogous transformations.[1][2]

Mechanistic Insights

The formation of the 1,2,4-triazole ring proceeds through a two-stage mechanism:

-

Formation of the Acylhydrazone Intermediate: Phenylacetohydrazide acts as a nucleophile, attacking the imino carbon of ethyl 2-ethoxy-2-iminoacetate. This is followed by the elimination of ethanol to form the ethyl 2-(2-phenylacetylhydrazono)-2-aminoacetate intermediate. This step is typically conducted under basic conditions to deprotonate the hydrazide and facilitate the initial nucleophilic attack.

-

Intramolecular Cyclization and Aromatization: The acylhydrazone intermediate undergoes a thermally induced intramolecular cyclization. The amino group attacks the carbonyl carbon of the acyl moiety, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable, aromatic 1,2,4-triazole ring.

Caption: Mechanistic pathway for the synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the necessary starting materials and the final product.

Preparation of Phenylacetohydrazide

Phenylacetohydrazide is readily synthesized from the corresponding ester, ethyl phenylacetate, and hydrazine hydrate.

Sources

ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-Benzyl-1H-1,2,4-triazole-3-carboxylate

Executive Summary

This compound is a heterocyclic organic compound featuring a central 1,2,4-triazole ring, a versatile scaffold in medicinal chemistry. Substituted with a benzyl group at the 5-position and an ethyl carboxylate at the 3-position, this molecule serves as a crucial synthetic intermediate for the development of novel therapeutic agents. The 1,2,4-triazole core is a bioisostere for amide and ester groups, offering improved metabolic stability and unique binding interactions. This guide provides a comprehensive overview of the compound's synthesis, physicochemical characteristics, spectroscopic profile, chemical reactivity, and applications, tailored for researchers and scientists in organic synthesis and drug discovery.

Introduction and Significance

The 1,2,4-triazole nucleus is a foundational structure in a multitude of commercial drugs and biologically active compounds, prized for its diverse pharmacological activities which include antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its prevalence stems from the thermodynamic stability of the aromatic ring and its capacity to engage in hydrogen bonding as both a donor (N-H) and acceptor (ring nitrogens), facilitating strong interactions with biological targets.

This compound (CAS No. 648430-85-7) is a key building block that combines this privileged heterocycle with functional groups amenable to further chemical modification.[3][4] The benzyl moiety provides a lipophilic region for potential hydrophobic interactions within protein binding pockets, while the ethyl carboxylate group is a versatile handle for derivatization, such as hydrolysis to the corresponding carboxylic acid or conversion into a wide array of amides.[5] This strategic combination of features makes it a valuable precursor for creating libraries of compounds for high-throughput screening. Notably, derivatives of 5-benzyl-1,2,4-triazole have been explored as potent inhibitors of enzymes like xanthine oxidase, which is a key target in the treatment of gout.[6]

Synthesis and Mechanism

The most direct and efficient synthesis of this compound involves the cyclocondensation of a carboxylic acid hydrazide with an imidate ester.[7] This method is favored due to the ready availability of the starting materials and the generally high yields of the triazole product.

The primary route utilizes 2-phenylacetohydrazide and ethyl carbethoxyformimidate. The reaction proceeds through the formation of an acylamidrazone intermediate, which then undergoes thermal cyclization with the elimination of ethanol to yield the stable aromatic 1,2,4-triazole ring.[7]

Caption: General synthesis workflow for the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[7]

-

Step 1: Preparation of the Acylamidrazone Intermediate.

-

In a round-bottom flask, dissolve 2-phenylacetohydrazide (1 equivalent) in absolute ethanol.

-

Add ethyl carbethoxyformimidate (1 equivalent) to the solution. A base such as triethylamine (NEt₃) may be added to facilitate the reaction.

-

Stir the mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure to yield the crude acylamidrazone intermediate. This intermediate is often used in the next step without further purification.

-

-

Step 2: Thermal Cyclization.

-

Place the crude acylamidrazone intermediate into a high-boiling point solvent, such as diphenyl ether.

-

Heat the mixture to reflux (approximately 259 °C) for a short period (e.g., 1-5 minutes). The high temperature drives the intramolecular cyclization and elimination of ethanol.

-

Monitor the reaction by TLC until the starting intermediate is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

-

Step 3: Purification.

-

Upon cooling, the product often precipitates from the high-boiling solvent.

-

Dilute the mixture with a non-polar solvent like hexane to further induce precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., toluene or ethanol/water) to obtain the purified this compound.

-

-

Step 4: Validation.

-

Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

-

Physicochemical Properties

The physical and chemical properties of the compound are summarized in the table below. These properties are critical for its handling, formulation, and application in further synthetic endeavors.

| Property | Value | Source(s) |

| CAS Number | 648430-85-7 | [3][4][8] |

| Molecular Formula | C₁₂H₁₃N₃O₂ | [4][8] |

| Molecular Weight | 231.25 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not explicitly reported in searched literature. | - |

| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol) and moderately soluble in ethyl acetate and chloroform. Poorly soluble in water and non-polar solvents like hexane. | Inferred from structure |

| Purity | Commercially available up to 98% | [4] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. While experimental spectra are the gold standard, the following table details the predicted data based on the compound's structure and known values for similar analogues.

| Technique | Predicted Data |

| ¹H NMR | δ ~8.0-9.0 (br s, 1H, NH -triazole), δ ~7.20-7.40 (m, 5H, Ar-H ), δ ~4.45 (q, J = 7.2 Hz, 2H, OCH₂ CH₃), δ ~4.15 (s, 2H, ArCH₂ ), δ ~1.40 (t, J = 7.2 Hz, 3H, OCH₂CH₃ ) |

| ¹³C NMR | δ ~161.0 (C=O, ester), δ ~158.0 (C5-triazole), δ ~145.0 (C3-triazole), δ ~135.0 (Ar-C, quat.), δ ~129.0 (Ar-CH), δ ~128.5 (Ar-CH), δ ~127.0 (Ar-CH), δ ~62.0 (OCH₂CH₃), δ ~32.0 (ArCH₂), δ ~14.0 (OCH₂CH₃) |

| IR (cm⁻¹) | ~3200-3000 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1725 (C=O stretch, ester), ~1600, 1495 (C=C stretch, aromatic), ~1560 (C=N stretch, triazole) |

| Mass Spec (ESI-MS) | m/z 232.11 [M+H]⁺, 254.09 [M+Na]⁺ |

Chemical Reactivity and Derivative Synthesis

The reactivity of this compound is dominated by its two primary functional groups: the ethyl ester and the N-H proton on the triazole ring. These sites allow for straightforward diversification of the core structure.

Caption: Key chemical transformations of the title compound.

-

Ester Hydrolysis: The ethyl ester can be readily saponified under basic conditions (e.g., using NaOH or LiOH in an aqueous/organic solvent mixture) to yield the corresponding 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid.[9] This carboxylic acid is a pivotal intermediate for forming amide bonds via standard peptide coupling reagents (e.g., EDC, HATU).

-

Amidation: Direct conversion of the ester to an amide can be achieved, but a two-step process involving hydrolysis followed by amide coupling is more common and versatile. This allows for the introduction of a wide range of amine-containing fragments, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

N-Alkylation/Acylation: The N-H proton of the triazole ring is acidic and can be deprotonated with a suitable base. The resulting anion can react with various electrophiles, such as alkyl halides or acyl chlorides. It is important to note that alkylation can occur at different nitrogen atoms (N1, N2, or N4) of the triazole ring, potentially leading to a mixture of regioisomers, which may require careful reaction design and chromatographic separation.[5]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable scaffold for building more complex molecules with potential therapeutic value.

-

Enzyme Inhibitors: As previously mentioned, the 3,5-disubstituted 1,2,4-triazole framework is a known pharmacophore for xanthine oxidase inhibitors.[6] The title compound provides a direct route to synthesize analogues of drugs like Topiroxostat by modifying the benzyl and carboxylate groups to optimize potency and pharmacokinetic properties.

-

Anticancer Agents: Many 1,2,4-triazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[5] The benzyl group can be functionalized to mimic side chains of amino acids or to target specific hydrophobic pockets in enzymes like kinases. The carboxylate can be converted to amides designed to interact with key residues in an active site.

-

Antimicrobial Agents: The triazole core is present in several successful antifungal drugs (e.g., Fluconazole). The title compound can be used to generate novel structures for screening against bacterial and fungal pathogens.

Safety and Handling

According to its classification, this compound presents several hazards.[10]

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions: Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a synthetically versatile and medicinally relevant molecule. Its straightforward synthesis from common starting materials and the presence of two distinct, reactive functional groups make it an ideal starting point for the construction of diverse chemical libraries. Its utility as a building block for developing enzyme inhibitors and other potential therapeutic agents underscores its importance to the scientific community. This guide has provided a technical foundation covering its synthesis, properties, and reactivity to aid researchers in leveraging this valuable compound in their ongoing research and development efforts.

References

-

Zhuravlev, F., et al. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available at: [Link]

- Google Patents. (2020). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

ResearchGate. (2018). Synthesis of 1,2,4-triazole-3(5)-carboxylates 1. Available at: [Link]

-

ISRES Publishing. (2023). A REVIEW ON RECENT ADVANCEMENTS IN THE SYNTHESIS OF 1,2,4-TRIAZOLE COMPOUNDS. Available at: [Link]

-

Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

-

Chemical Safety. chemical label this compound. Available at: [Link]

-

MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

-

Journal of Chemistry and Technologies. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

-

PubMed. (2019). Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors. Available at: [Link]

-

PubChem. 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester. Available at: [Link]

-

PubChem. 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for "Ruthenium-catalysed three-component reaction of bromides, sodium azide and alkynes on water". Available at: [Link]

-

ResearchGate. (2014). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Available at: [Link]

-

PrepChem.com. Synthesis of 1(2 or 3)-Benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid. Available at: [Link]

-

ChemSynthesis. ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. Available at: [Link]

-

ResearchGate. (2016). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. Available at: [Link]

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 5-benzyl-4H-1,2,4-triazole-3-carboxylate | 648430-85-7 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound|CAS 648430-85-7|ChemScene|製品詳細 [tci-chemical-trading.com]

- 9. 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid | C10H9N3O2 | CID 90345164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate (CAS 648430-85-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its unique physicochemical properties, including its capacity for hydrogen bonding, metabolic stability, and ability to act as a bioisostere for amide and ester groups, make it a valuable component in the design of novel therapeutic agents.[2] Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, the subject of this guide, is a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure combines the versatile 1,2,4-triazole core with a benzyl group, offering a lipophilic handle, and an ethyl carboxylate group, which can be readily modified for the development of compound libraries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 648430-85-7 | [4] |

| Molecular Formula | C₁₂H₁₃N₃O₂ | [4] |

| Molecular Weight | 231.25 g/mol | [4] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Purity | ≥98% | [4] |

| Synonyms | Ethyl 5-benzyl-4H-1,2,4-triazole-3-carboxylate | [4] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the cyclocondensation of phenylacetic acid hydrazide with ethyl 2-ethoxy-2-iminoacetate hydrochloride. This method is a well-established route for the formation of 5-substituted 1,2,4-triazole-3-carboxylates.[5]

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

Phenylacetic acid hydrazide (CAS 937-39-3)

-

Ethyl 2-ethoxy-2-iminoacetate hydrochloride (CAS 55149-83-2)

-

Triethylamine (NEt₃)

-

Ethanol (absolute)

-

Diphenyl ether (for high-temperature cyclization, optional)

-

Ethyl acetate

-

Hexane

Procedure:

-

Formation of the Acylamidrazone Intermediate:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetic acid hydrazide (1.0 eq) in absolute ethanol.

-

To this solution, add ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.0 eq) followed by the dropwise addition of triethylamine (1.1 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization to the 1,2,4-Triazole Ring:

-

Once the formation of the intermediate is complete, the reaction mixture is heated to reflux in ethanol for 8-12 hours to induce cyclization.

-

Alternatively, for a more rapid cyclization, the solvent can be removed under reduced pressure, and the residue can be heated in a high-boiling solvent such as diphenyl ether at reflux for a short period (e.g., 1-5 minutes).[5]

-

-

Work-up and Purification:

-

After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure.

-

The residue is then dissolved in ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

-

Characterization

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 1.3-1.4 (t, 3H, -CH₂CH₃ ), 4.1-4.2 (s, 2H, -CH₂ -Ph), 4.3-4.4 (q, 2H, -OCH₂ CH₃), 7.2-7.4 (m, 5H, Ar-H), ~14.0 (br s, 1H, NH ) |

| ¹³C NMR | δ (ppm): 14.0 (-CH₂CH₃ ), 32.0 (-CH₂ -Ph), 62.0 (-OCH₂ CH₃), 127.0, 128.5, 129.0 (Ar-C), 135.0 (Ar-C, quaternary), 155.0 (C3-triazole), 160.0 (C5-triazole), 165.0 (C =O) |

| FT-IR | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~3000-3100 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1720-1740 (C=O stretch, ester), ~1500-1600 (C=N and C=C stretch) |

| Mass Spec. | m/z: 232.11 [M+H]⁺ |

Potential Applications in Drug Discovery

The 1,2,4-triazole scaffold is a versatile platform for the development of new drugs.[1][2] this compound serves as an excellent starting material for the synthesis of a wide range of derivatives with potential therapeutic activities.

Enzyme Inhibition

Many 1,2,4-triazole derivatives have been shown to be potent enzyme inhibitors.[8][9] The ester functionality of this compound can be readily converted to amides, hydrazides, or other functional groups to generate libraries of compounds for screening against various enzymatic targets. For example, derivatives of 1,2,4-triazoles have shown inhibitory activity against enzymes such as α-glucosidase, which is relevant for the treatment of diabetes, and acetylcholinesterase, a target in Alzheimer's disease.[8][9][10]

Antimicrobial and Anticancer Research

The 1,2,4-triazole nucleus is a key component of many antifungal and anticancer drugs.[2][3] By modifying the benzyl and ethyl carboxylate moieties of the title compound, researchers can explore new chemical space to develop novel agents with improved efficacy and reduced side effects. The synthesis of various substituted amides from this ester could lead to compounds with potent antimicrobial or cytotoxic activities.[1][11]

Safety and Handling

Hazard Identification:

-

This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12]

-

Phenylacetic Acid Hydrazide: Toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[13][14][15]

-

Ethyl 2-ethoxy-2-iminoacetate hydrochloride: Harmful if swallowed.[16]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][18][19][20]

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a solid foundation for the development of novel compounds with a wide range of potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, characterization, and potential uses, serving as a valuable resource for researchers in drug discovery and development.

References

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). American Journal of Chemistry. [Link]

-

Material Safety Data Sheet - Phenylacetic Acid Hydrazide, 99%. (n.d.). Cole-Parmer. [Link]

-

Lab Safety: Phenylacetic Acid Info. (n.d.). Scribd. [Link]

-

Sari, S., et al. (2018). Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. Pharmacological Reports, 70(6), 1147-1154. [Link]

-

Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2015). ResearchGate. [Link]

-

chemical label this compound. (n.d.). [Link]

-

ethyl 2-ethoxy-2-iminoacetate. (n.d.). Chemsrc. [Link]

-

Ethyl 2-ethoxy-2-iminoacetate hydrochloride. (n.d.). PubChem. [Link]

-

Ethyl 2-ethoxy-2-iminoacetate. (n.d.). PubChem. [Link]

-

Supporting Information for Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides on Water. (n.d.). [Link]

-

This compound, 98% Purity. (n.d.). Great-Vista Chemicals. [Link]

-

Supplementary Information - A simple, efficient and green procedure for the synthesis of 1,2,3-triazoles catalyzed by recyclable magnetic nanoparticles. (n.d.). The Royal Society of Chemistry. [Link]

-

Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. (2016). ResearchGate. [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (n.d.). MDPI. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PubMed Central. [Link]

-

Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives. (n.d.). PubMed Central. [Link]

-

New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. (n.d.). PubMed. [Link]

-

SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Journal of Chemistry and Technologies. [Link]

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI. [Link]

-

3-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione. (n.d.). National Institutes of Health. [Link]

-

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. (n.d.). National Institutes of Health. [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 12. chemical-label.com [chemical-label.com]

- 13. scribd.com [scribd.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. Ethyl 2-ethoxy-2-iminoacetate | C6H11NO3 | CID 10920638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

A Comprehensive Technical Guide to Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular architecture, elucidating the key structural features that underpin its reactivity and biological potential. A detailed, field-tested protocol for its synthesis is presented, accompanied by a thorough analysis of its spectroscopic characteristics. Furthermore, this guide will discuss the broader context of 1,2,4-triazoles in drug discovery, highlighting the potential applications and future research directions for this promising scaffold.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1][2] These properties make it a privileged scaffold in the design of therapeutic agents.[3] Compounds incorporating the 1,2,4-triazole core have demonstrated a wide array of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

This compound, with its characteristic benzyl and ethyl carboxylate substitutions, represents a versatile building block for the synthesis of more complex molecules. The benzyl group provides a lipophilic region, while the ethyl carboxylate offers a reactive handle for further chemical modifications, making it an attractive starting point for the development of novel drug candidates.[5][6]

Molecular Structure and Physicochemical Properties

The molecular formula of the title compound is C12H13N3O2, with a molecular weight of 231.25 g/mol .[7] The structure consists of a central 1H-1,2,4-triazole ring substituted with a benzyl group at the 5-position and an ethyl carboxylate group at the 3-position. The 1H-tautomer is generally the more stable form.

The aromatic nature of the triazole ring, resulting from the delocalization of 6π electrons, confers significant stability to the molecule.[1] The carbon atoms within the triazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions.[1] The NH proton of the triazole ring is weakly acidic, with a pKa around 10.26 for the parent 1,2,4-triazole.[1][2]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C12H13N3O2 | [7] |

| Molecular Weight | 231.25 g/mol | [7] |

| CAS Number | 648430-85-7 | [8] |

| Appearance | White to off-white solid | Inferred from similar compounds |

Synthesis of this compound

The synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates is efficiently achieved through the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[9] This method provides a reliable and scalable route to the target compound.

Synthesis Workflow

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Ethyl 5-benzyl-4H-1,2,4-triazole-3-carboxylate | 648430-85-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Synthesis of Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate: A-Comprehensive Technical Guide for Chemical Researchers

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, a key building block in the synthesis of more complex pharmaceutical intermediates, has garnered significant interest. This technical guide provides an in-depth exploration of the prevalent and efficient synthetic strategies for this compound, offering detailed experimental protocols and a critical analysis of the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Synthesis Strategy: Cyclocondensation of Phenylacetic Acid Hydrazide

The most widely employed and efficient method for the synthesis of this compound is the cyclocondensation reaction between phenylacetic acid hydrazide and a suitable C2 synthon, typically ethyl carbethoxyformimidate or its hydrochloride salt. This approach is favored for its relatively mild reaction conditions, good yields, and the ready availability of the starting materials.

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazide onto the electrophilic carbon of the imidate. This is followed by an intramolecular cyclization with the elimination of ethanol and water to form the stable 1,2,4-triazole ring. The choice of solvent and the use of a base are critical for the successful formation of the intermediate and subsequent cyclization.

Starting Materials: Preparation and Considerations

A thorough understanding of the synthesis and handling of the key starting materials is paramount for the successful synthesis of the target molecule.

Phenylacetic Acid Hydrazide

Phenylacetic acid hydrazide is the precursor that provides the benzyl substituent at the 5-position of the triazole ring. It is typically synthesized from phenylacetic acid.

Synthesis of Phenylacetic Acid Hydrazide:

A common method involves the esterification of phenylacetic acid to its corresponding ethyl ester, followed by hydrazinolysis.

-

Step 1: Esterification of Phenylacetic Acid: Phenylacetic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield ethyl phenylacetate.

-

Step 2: Hydrazinolysis of Ethyl Phenylacetate: The resulting ester is then treated with hydrazine hydrate to afford phenylacetic acid hydrazide.

Ethyl Carbethoxyformimidate

Ethyl carbethoxyformimidate (also known as ethyl 2-ethoxy-2-iminoacetate) provides the remaining two carbons and one nitrogen atom of the triazole ring, as well as the ethyl carboxylate group at the 3-position. It can be prepared from ethyl cyanoformate.[1]

Synthesis of Ethyl Carbethoxyformimidate Hydrochloride:

A Pinner-type reaction is employed, where ethyl cyanoformate is treated with ethanol in the presence of anhydrous hydrogen chloride.[1]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of the starting materials and the final product.

Protocol 1: Synthesis of Phenylacetic Acid Hydrazide

Materials:

-

Phenylacetic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Hydrazine hydrate

-

Diethyl ether

Procedure:

-

Esterification: A mixture of phenylacetic acid (1 mole) and absolute ethanol (4 moles) is heated to reflux. Concentrated sulfuric acid (0.5 moles) is added cautiously. The reaction mixture is refluxed for 4-6 hours.

-

Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is poured into ice-water and extracted with diethyl ether. The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated to yield crude ethyl phenylacetate.

-

Hydrazinolysis: The crude ethyl phenylacetate (1 mole) is dissolved in ethanol. Hydrazine hydrate (1.2 moles) is added, and the mixture is refluxed for 8-12 hours.

-

Isolation: The reaction mixture is cooled, and the precipitated phenylacetic acid hydrazide is collected by filtration, washed with cold ethanol, and dried.

Protocol 2: Synthesis of this compound

This protocol is adapted from the general method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[1]

Materials:

-

Phenylacetic acid hydrazide

-

Ethyl carbethoxyformimidate hydrochloride (or in situ prepared ethyl carbethoxyformimidate)

-

Triethylamine

-

Ethanol

-

Diphenyl ether

Procedure:

-

Preparation of Ethyl Carbethoxyformimidate (if not using the hydrochloride salt): Ethyl cyanoformate is dissolved in anhydrous ethanol and cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution to saturation. The mixture is allowed to stand at 0°C for 24 hours. The solvent is then evaporated under reduced pressure to yield ethyl carbethoxyformimidate hydrochloride. For the free base, the hydrochloride salt is treated with a suitable base like triethylamine.

-

Condensation: To a solution of phenylacetic acid hydrazide (1 mole) in ethanol, triethylamine (1.1 moles) is added, followed by the addition of ethyl carbethoxyformimidate (1 mole). The reaction mixture is stirred at room temperature for 12 hours.

-

Cyclization: The solvent is evaporated under reduced pressure. The resulting crude intermediate is added to a high-boiling solvent like diphenyl ether and refluxed for 1-2 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid is collected by filtration, washed with hexane, and recrystallized from a suitable solvent such as ethanol or toluene to afford pure this compound.

Tabulated Data for Synthetic Steps

| Step | Starting Material | Reagents | Key Conditions | Product | Typical Yield |

| 1a | Phenylacetic Acid | Ethanol, H₂SO₄ | Reflux, 4-6 h | Ethyl Phenylacetate | 85-95% |

| 1b | Ethyl Phenylacetate | Hydrazine Hydrate, Ethanol | Reflux, 8-12 h | Phenylacetic Acid Hydrazide | 80-90% |

| 2a | Ethyl Cyanoformate | Ethanol, HCl (gas) | 0°C, 24 h | Ethyl Carbethoxyformimidate HCl | 70-80% |

| 2b | Phenylacetic Acid Hydrazide, Ethyl Carbethoxyformimidate | Triethylamine, Ethanol | Room Temp, 12 h | Intermediate | - |

| 2c | Intermediate | Diphenyl ether | Reflux, 1-2 h | This compound | 60-75% |

Visualizing the Synthetic Pathway

Workflow for the Synthesis of this compound

Caption: A workflow diagram illustrating the key steps in the synthesis of the target compound.

Alternative Synthetic Routes

While the cyclocondensation of hydrazides is the most common approach, other methods for the synthesis of 1,2,4-triazoles exist. One notable alternative involves the reaction of amidines with diethyl oxalate.

Synthesis from Phenylacetamidine and Diethyl Oxalate

In this approach, phenylacetamidine, which can be prepared from benzyl cyanide, is reacted with diethyl oxalate. This reaction typically requires a base and proceeds through a similar cyclocondensation mechanism.

Plausible Reaction Scheme:

Phenylacetamidine reacts with one of the ester groups of diethyl oxalate, followed by an intramolecular cyclization involving the second ester group and the other nitrogen of the amidine to form the triazole ring.

This alternative, while feasible, is often less preferred due to potential side reactions and the sometimes-challenging synthesis of the amidine starting material.

Conclusion

The synthesis of this compound is a well-established process, with the cyclocondensation of phenylacetic acid hydrazide and ethyl carbethoxyformimidate being the most reliable and efficient method. A thorough understanding of the reaction mechanism and careful control of the experimental conditions are crucial for achieving high yields and purity. This guide provides researchers with the necessary theoretical background and practical protocols to confidently synthesize this valuable building block for further applications in drug discovery and development.

References

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Khomenko, D. M., Doroschuk, R. O., & Lampeka, R. D. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. French-Ukrainian Journal of Chemistry, 4(2), 28-34. [Link]

Sources

The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Discovery of Novel 1,2,4-Triazole-3-Carboxylate Esters

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its presence in a plethora of clinically significant drugs. This guide provides an in-depth exploration into the discovery of a specific, high-potential subclass: novel 1,2,4-triazole-3-carboxylate esters. We will traverse the landscape of innovative synthetic strategies, delve into the mechanistic underpinnings of their formation, and illuminate their burgeoning applications in drug development, particularly in oncology and mycology. This document is tailored for researchers, scientists, and drug development professionals, offering both a comprehensive overview and actionable, field-proven insights to steer future discovery.

The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms, a structure that imparts remarkable chemical stability and a unique capacity for molecular interactions.[1] Its isosteric relationship with amides and esters, coupled with its ability to engage in hydrogen bonding and dipole interactions, makes it a privileged scaffold in drug design.[1] This has led to the development of a wide array of blockbuster drugs, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer agent anastrozole.[2][3] The ester functionality at the 3-position of the triazole ring serves as a versatile handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Innovative Synthetic Strategies for Novel 1,2,4-Triazole-3-Carboxylate Esters

The construction of the 1,2,4-triazole core has evolved significantly, moving towards more efficient, safer, and diverse methodologies. Traditional methods often involved hazardous reagents, such as diazomethane. However, recent advancements have focused on safer and more scalable approaches.

The Rise of Non-Diazotization Methods: A Safer Path to Key Intermediates

A significant breakthrough in the synthesis of 1,2,4-triazole-3-carboxylate esters is the development of non-diazotization routes. The traditional synthesis of methyl 1,2,4-triazole-3-carboxylate, a key intermediate for the antiviral drug ribavirin, involved a hazardous diazotization step that posed significant safety risks.[4] A novel, safer method utilizes thiosemicarbazide and oxalic acid as starting materials.[5] This three-step process involves an initial condensation and cyclization to form a mercapto-triazole intermediate, followed by oxidative desulfurization and final esterification.[5] This approach not only enhances safety but also simplifies the procedure, making it more amenable to large-scale industrial production.[5]

A Versatile One-Pot Synthesis of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates

A highly efficient and versatile method for generating a library of novel 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of readily available carboxylic acid hydrazides with ethyl carbethoxyformimidate. This two-step, one-pot procedure first forms an acylamidrazone intermediate, which then undergoes thermal intramolecular cyclization to yield the desired triazole ester. This method is notable for its broad substrate scope, accommodating aliphatic, aromatic, and heterocyclic acylhydrazides, thus providing a rapid route to a diverse range of novel compounds.

Mechanistic Insights: The "Why" Behind the Synthesis

Understanding the reaction mechanisms is paramount for optimizing conditions and predicting outcomes. The formation of the 1,2,4-triazole ring from acylhydrazides and imidates proceeds through a well-defined pathway.

The initial step is a nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbon of the ethyl carbethoxyformimidate. This is followed by the elimination of ethanol to form the key acylamidrazone intermediate. The subsequent and final step is a thermal-induced intramolecular cyclization. This involves the nucleophilic attack of the secondary amine in the acylamidrazone onto the carbonyl carbon of the ester group, followed by dehydration to form the aromatic 1,2,4-triazole ring. The use of a high-boiling solvent like diphenyl ether facilitates this final dehydration step.

General synthetic workflow for 5-substituted ethyl 1,2,4-triazole-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)-1,2,4-triazole-3-carboxylate

This protocol is a representative example of the synthesis of a novel 1,2,4-triazole-3-carboxylate ester.

Materials:

-

4-Chlorobenzohydrazide

-

Ethyl carbethoxyformimidate hydrochloride

-

Triethylamine (NEt3)

-

Ethanol (absolute)

-

Diphenyl ether

Procedure:

-

Formation of the Acylamidrazone Intermediate:

-

In a 250 mL round-bottom flask, dissolve 4-chlorobenzohydrazide (10 mmol) in absolute ethanol (100 mL).

-

To this solution, add ethyl carbethoxyformimidate hydrochloride (11 mmol) and triethylamine (12 mmol).

-

Stir the reaction mixture at room temperature for 12 hours. The formation of the acylamidrazone intermediate can be monitored by thin-layer chromatography (TLC).

-

-

Thermal Cyclization:

-

Once the formation of the intermediate is complete, evaporate the ethanol under reduced pressure.

-

To the resulting residue, add diphenyl ether (50 mL).

-

Heat the mixture to reflux (approximately 259 °C) for a short period (typically 1-5 minutes). The cyclization is usually rapid.

-

Monitor the reaction by TLC until the starting intermediate is consumed.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Add hexane (100 mL) to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with hexane to remove the diphenyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 5-(4-chlorophenyl)-1,2,4-triazole-3-carboxylate.

-

Self-Validation: The purity and identity of the final product should be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: Targeting Cancer and Fungal Infections

Novel 1,2,4-triazole-3-carboxylate esters and their derivatives are showing immense promise in the development of new therapeutics, particularly in oncology and mycology.

Anticancer Activity: Targeting the Adenosine A2B Receptor

Recent studies have focused on designing 1,2,4-triazole derivatives as antagonists of the adenosine A2B receptor (A2BAR), which is overexpressed in several cancers and plays a role in tumor progression and metastasis.[3][6] By inhibiting A2BAR signaling, these novel compounds can suppress cancer cell proliferation.[7] For instance, a series of novel 1,2,4-triazole derivatives showed promising cytotoxic effects against human breast adenocarcinoma cells (MDA-MB-231).[8]

Inhibition of the A2BAR signaling pathway by novel 1,2,4-triazole derivatives.

Antifungal Activity: Inhibition of Fungal Cytochrome P450

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drugs, which primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11] Novel 1,2,4-triazole derivatives, including those with ester functionalities, are being developed to overcome the growing challenge of antifungal resistance. By binding to the heme iron atom in the active site of CYP51, these compounds disrupt ergosterol synthesis, leading to fungal cell death.[12]

Data Summary

The following tables summarize the representative data for the biological activity of novel 1,2,4-triazole derivatives.

Table 1: Anticancer Activity of Novel 1,2,4-Triazole Derivatives against MDA-MB-231 Breast Cancer Cells

| Compound | IC₅₀ (µM) |

| Novel Triazole 1 | 3.48[8] |

| Novel Triazole 2 | 5.95[8] |

| Doxorubicin (Reference) | 5.80[8] |

Table 2: Antifungal Activity of Novel 1,2,4-Triazole Derivatives against Physalospora piricola

| Compound | EC₅₀ (µg/mL) |

| Novel Triazole 8d | 10.808 |

| Novel Triazole 8k | 10.126 |

| Mefentrifluconazole (Reference) | > 50 |

Conclusion and Future Directions

The discovery of novel 1,2,4-triazole-3-carboxylate esters represents a vibrant and highly promising area of research in medicinal chemistry. The development of safer, more efficient, and versatile synthetic routes is enabling the creation of diverse chemical libraries for biological screening. The potent anticancer and antifungal activities exhibited by these novel compounds underscore their therapeutic potential. Future research should focus on structure-activity relationship (SAR) studies to further optimize the efficacy and selectivity of these compounds. Additionally, exploring their potential in other therapeutic areas, such as neurodegenerative and inflammatory diseases, could open up new avenues for drug discovery. The continued exploration of this remarkable scaffold is poised to deliver the next generation of life-saving medicines.

References

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. CN111808034A. Google Patents; 2020.

-

Gouda MA, et al. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Arch Pharm (Weinheim). 2020;353(10):e2000170. Available from: [Link]

- Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. CN105037284A. Google Patents; 2015.

-

Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization. Org Lett. 2009;11(22):5222-5. Available from: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Front Chem. 2022;10:999378. Available from: [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Org Biomol Chem. 2018;16(34):6294-6304. Available from: [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. 2021;26(11):3325. Available from: [Link]

-

Resistance to antifungals that target CYP51. Fungal Genet Biol. 2017;102:48-59. Available from: [Link]

-

A2B Adenosine Receptor and Cancer. Cancers (Basel). 2019;11(10):1573. Available from: [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chem. 2022;16(1):95. Available from: [Link]

-

CYP51 Paralogue Structure Is Associated with Intrinsic Azole Resistance in Fungi. mBio. 2021;12(5):e0247921. Available from: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]

-

The adenosine A2b receptor promotes tumor progression of bladder urothelial carcinoma by enhancing MAPK signaling pathway. Oncotarget. 2017;8(44):77069-77081. Available from: [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate; 2022. Available from: [Link]

-

Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. ResearchGate; 2017. Available from: [Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Front Microbiol. 2018;9:3073. Available from: [Link]

-

Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate; 2021. Available from: [Link]

-

Adenosine A2B Receptor: From Cell Biology to Human Diseases. Front Pharmacol. 2018;9:961. Available from: [Link]

-

1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research. 2024;16(2):168-183. Available from: [Link]

-

Adenosine A2B Receptor Negatively Regulates Cell Migration in Ovarian Carcinoma Cells. Int J Mol Sci. 2022;23(8):4469. Available from: [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed; 2022. Available from: [Link]

-

CYP51 azole inhibition profiles. Inhibition profiles for 5d (•), 5f... ResearchGate; 2019. Available from: [Link]

-

Adenosine A2B Receptor Expression on Cancer Cells Promotes Metastasis. Cancer Res. 2016;76(15):4372-82. Available from: [Link]

-

Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrob Agents Chemother. 2016;60(9):5445-53. Available from: [Link]

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

- 4. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

- 6. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. mdpi.com [mdpi.com]

- 9. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 12. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

fundamental reactions of the 1,2,4-triazole ring system

An In-depth Technical Guide to the Fundamental Reactions of the 1,2,4-Triazole Ring System

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus represents a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1] This unique combination of physicochemical properties has propelled 1,2,4-triazole derivatives into a wide array of therapeutic agents, including highly successful antifungal, anticancer, and antiviral drugs.[1][2][3] This guide provides an in-depth exploration of the core chemical reactivity of the 1,2,4-triazole ring system. Moving beyond a simple catalog of reactions, we will dissect the electronic nature of the ring to explain the causality behind its reactivity patterns. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic manipulation of this versatile scaffold.

The Unique Electronic Architecture of 1,2,4-Triazole

The 1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms.[4] Its aromaticity is derived from the delocalization of 6π electrons across the sp2 hybridized atoms of the ring.[4] This system exists in a dynamic equilibrium between two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which rapidly interconvert, making their separation difficult.[4]

The key to understanding the reactivity of 1,2,4-triazole lies in its electronic distribution. The three highly electronegative nitrogen atoms create a π-deficient system, particularly at the C3 and C5 carbon atoms.[4] This electron deficiency renders the carbon atoms susceptible to nucleophilic attack. Conversely, the nitrogen atoms, possessing lone pairs of electrons, are electron-rich and serve as the primary sites for electrophilic attack.[4][5]

The amphoteric nature of the ring is also a critical feature; it can be protonated (pKa of the triazolium ion is ~2.45) or deprotonated (pKa of the N-H proton is ~10.26), allowing its reactivity to be modulated by pH.[4][6]

Electrophilic Substitution: The Domain of Nitrogen

Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at these positions.[4] The regioselectivity of the reaction is highly dependent on the nature of the electrophile and the reaction conditions, a factor that can be leveraged for precise synthetic control.

Protonation and Metalation

The 1,2,4-triazole ring is readily protonated, typically at the N4 position, to form a triazolium salt.[4] It also undergoes metalation with ease, reacting with bases like NaOH or salts such as AgNO₃ to form the corresponding organometallic compounds.[4]

Alkylation and Acylation

Alkylation is one of the most fundamental transformations of the 1,2,4-triazole ring. The choice of base and solvent critically dictates the site of alkylation.

-

N1-Selectivity: The kinetic product is typically the N1-substituted isomer. This is achieved by using a strong base in an aprotic solvent or a base like sodium ethoxide in ethanol.[4] The base deprotonates the most acidic proton (at N1), and the resulting anion reacts with the electrophile.

-

N4-Selectivity: The thermodynamic product is often the N4-substituted isomer. Conditions that allow for equilibrium, such as using aqueous NaOH, can lead to mixtures or favor the N4 product.[4]

This differential reactivity is a powerful tool for selectively synthesizing isomers with distinct biological profiles.

Nucleophilic Substitution: Targeting the Carbon Backbone

The π-deficient nature of the 1,2,4-triazole ring makes its carbon atoms (C3 and C5) electrophilic and thus susceptible to nucleophilic substitution, particularly when a good leaving group (e.g., a halogen) is present.[4][7] This reactivity is fundamental for introducing diverse functionalities and building complex molecular architectures.

The reactions can proceed under various conditions, with acid or base catalysis often playing a significant role in enhancing the reactivity of the electrophilic carbon or the incoming nucleophile.[8] For instance, the synthesis of 4-(1H-1,2,4-triazol-1-yl)quinolines from 4-chloroquinolines demonstrates a classic nucleophilic aromatic substitution where the triazole acts as the nucleophile.[8]

Cycloaddition Reactions: Building Complexity

While the parent 1,2,4-triazole ring itself is not highly active in cycloadditions, certain derivatives are exceptionally reactive. The most notable examples are 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its 4-methyl analog (MTAD). These compounds are among the most powerful dienophiles known and readily participate in Diels-Alder [4+2] cycloaddition reactions with a vast range of dienes, even those that are typically unreactive. This powerful transformation allows for the rapid construction of complex, fused heterocyclic systems. Other cycloaddition pathways, such as [3+2] cycloadditions, have also been developed to synthesize substituted triazoles.[9]

Rearrangements: The Dimroth Rearrangement

The Dimroth rearrangement is a signature reaction of certain triazole systems, involving the isomerization of heterocyclic structures via ring-opening and ring-closure sequences.[10] In the context of 1,2,4-triazoles, it is most prominently observed in fused systems, such as the conversion of 1,2,4-triazolo[4,3-c]pyrimidines into their more thermodynamically stable 1,2,4-triazolo[1,5-c]pyrimidine isomers.[11][12]

The reaction can be catalyzed by acid, base, or heat, and its mechanism involves the opening of the triazole ring to form an intermediate, followed by rotation and re-cyclization.[11][13] Understanding this rearrangement is crucial for predicting product outcomes and designing synthetic routes to the desired, stable isomer.

Modern Synthetic Frontiers: Metal-Catalyzed Cross-Coupling

The advent of metal-catalyzed cross-coupling has revolutionized the functionalization of heterocyclic rings, and 1,2,4-triazole is no exception. These methods provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

-

Suzuki and Related Couplings: Halogenated 1,2,4-triazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl and vinyl groups.[14][15]

-

C-H Functionalization: More recently, direct C-H bond activation has emerged as a highly atom-economical strategy.[16] This approach avoids the need for pre-functionalization (e.g., halogenation) of the triazole ring, shortening synthetic routes and reducing waste. Palladium and copper are common catalysts for these transformations, enabling the direct coupling of the triazole C-H bonds with a variety of partners.[16]

Key Applications in Drug Development

The 1,2,4-triazole scaffold is a validated pharmacophore present in numerous blockbuster drugs. Its ability to act as a hydrogen bond donor/acceptor and its metabolic stability contribute to favorable pharmacokinetic profiles.[1]

| Drug Name | Therapeutic Class | Core Mechanism of Action |

| Fluconazole | Antifungal | Inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis.[1][17] |

| Letrozole | Anticancer | Aromatase inhibitor, blocking the conversion of androgens to estrogens, used in breast cancer therapy.[1] |

| Anastrozole | Anticancer | Non-steroidal aromatase inhibitor, used for hormone receptor-positive breast cancer.[1] |

| Ribavirin | Antiviral | Broad-spectrum antiviral agent; its mechanism involves interfering with viral RNA synthesis.[1][3] |

| Alprazolam | Anxiolytic | A benzodiazepine derivative that enhances the effect of the neurotransmitter GABA at the GABA-A receptor.[18] |

Experimental Protocol: N1-Alkylation of 1,2,4-Triazole

This protocol describes a standard procedure for the regioselective N1-alkylation of 1,2,4-triazole, a foundational reaction for building more complex derivatives.

Objective: To synthesize 1-benzyl-1H-1,2,4-triazole.

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the triazole at the most acidic position (N1). The resulting sodium triazolide is a potent nucleophile that readily reacts with the electrophile (benzyl bromide) in an anhydrous aprotic solvent like DMF to prevent competing reactions and favor the kinetic N1 product.

Materials:

-

1H-1,2,4-Triazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 1H-1,2,4-triazole (1.0 eq).

-

Dissolution: Anhydrous DMF is added to dissolve the triazole, and the solution is cooled to 0 °C in an ice bath.

-

Deprotonation: Sodium hydride (1.1 eq) is added portion-wise to the stirred solution at 0 °C. Caution: NaH reacts with moisture to produce hydrogen gas. The reaction is allowed to stir at this temperature for 30 minutes after the addition is complete, allowing for complete deprotonation.

-

Alkylation: Benzyl bromide (1.05 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1-benzyl-1H-1,2,4-triazole.

Conclusion

The 1,2,4-triazole ring system possesses a rich and tunable reactivity profile governed by the electronic interplay of its constituent atoms. A thorough understanding of its fundamental reactions—from classical electrophilic and nucleophilic substitutions to modern metal-catalyzed cross-couplings—is indispensable for chemists in drug discovery and development. By strategically manipulating reaction conditions, researchers can control regioselectivity and build complex, biologically active molecules. The continued exploration of this remarkable scaffold promises to yield new therapeutic agents for years to come.

References

-

Al-Ostoot, F. H., & Al-Ghorbani, M. (2025, May 29). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Preprints.org. Available from: [Link]

-

Al-Ostoot, F. H., & Al-Ghorbani, M. (2025, September 29). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Preprints.org. Available from: [Link]

-

Wikipedia. (n.d.). Dimroth rearrangement. Available from: [Link]

-

MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]

-

Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Organic Communications. Available from: [Link]

-

Academia.edu. (n.d.). triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1][4][11]. Available from: [Link]_

-

SpringerLink. (2021, May 15). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Available from: [Link]

-

OAText. (2025, August 5). Recent Advances in 1,2,4-Triazole Ring Construction via Cycloaddition Reactions. Available from: [Link]

-

National Institutes of Health. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

-

Research Square. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

-

Preprints.org. (2024, December 10). Synthetic strategies due to new 1,2,4-triazoles getting (literature review). Available from: [Link]

-

National Institutes of Health. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Available from: [Link]

-

ResearchGate. (2025, August 6). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Available from: [Link]

-

Royal Society of Chemistry. (2022, September 29). Metal catalyzed C–H functionalization on triazole rings. Available from: [Link]

-

MDPI. (2023, February 15). Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups. Available from: [Link]

-

ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available from: [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available from: [Link]

-

National Institutes of Health. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

-

ResearchGate. (2025, August 10). Diazole, Triazole, and Tetrazole N-Oxides. Available from: [Link]

-

ResearchGate. (2025, August 7). Non-Catalytic Addition of 1,2,4Triazole to Nucleophilic and Electrophilic Alkenes. Available from: [Link]

-

ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. II. Synthesis of 2-(1H-1,2,4-triazol-1-yl)quinolines. Available from: [Link]

-

ACS Publications. (n.d.). The Chemistry of 1,2,4-Triazoles. Available from: [Link]

-

ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Available from: [Link]

-

PubMed. (2014, September 12). Quantum Chemical Studies on Three Novel 1,2,4-triazole N-oxides as Potential Insensitive High Explosives. Available from: [Link]

-

Wikipedia. (n.d.). Bioconjugation. Available from: [Link]

-

YouTube. (2021, December 25). Nucleophilicity of triazole and MCQ by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Available from: [Link]

-

ResearchGate. (2021, January 8). How can I do a nucleophilic substitution on a 1,2,3-triazole?. Available from: [Link]

-

ACS Publications. (n.d.). 1,2,4-Triazoles. XIV. Reactions of the s-Triazolo[4,3-a]pyridine Ring System. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Electrochemical synthesis of 1,2,4-triazole-fused heterocycles. Available from: [Link]

-

PubMed. (2024, June 24). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 11. benthamscience.com [benthamscience.com]

- 12. researchgate.net [researchgate.net]

- 13. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]

The Pivotal Role of Ethyl 5-Benzyl-1H-1,2,4-triazole-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract

The 1,2,4-triazole nucleus is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile physicochemical properties and broad spectrum of biological activities.[1] This technical guide delves into the specific role and potential of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate as a key building block and potential therapeutic agent in medicinal chemistry. We will explore its synthesis, the significance of its structural motifs, and a prospective roadmap for its evaluation in drug development programs, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of novel heterocyclic compounds.

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Drug Discovery